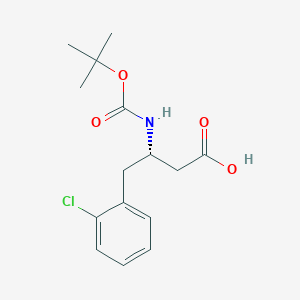

Boc-(S)-3-氨基-4-(2-氯苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

在神经系统疾病中的应用

Boc-(S)-3-氨基-4-(2-氯苯基)丁酸,通常称为巴氯芬,是γ-氨基丁酸(GABA)的类似物,在神经系统疾病中有多种应用。其主要用途是治疗脊髓起源的痉挛。此外,它还适用于三叉神经痛和躯干迟发性运动障碍等疾病。该药物通常耐受性良好,对没有精神病史的患者来说。然而,至关重要的是要注意,突然停药或快速减少巴氯芬会引起严重的psychiatric症状,例如急性偏执性精神病和各种幻觉。当恢复巴氯芬给药时,这些症状通常会迅速缓解 (Swigar & Bowers, 1986)。

在痉挛管理中的作用

Boc-(S)-3-氨基-4-(2-氯苯基)丁酸已被研究其对痉挛患者的作用。它对完全和不完全脊髓损伤的患者均显示出有效性。该药物能够抑制对肌肉拉伸的动态反应,其剂量对腱反射或随意肌力影响最小。有趣的是,它还通过激活多突触通路中的“突触前”抑制机制,改变了对增加肌肉拉伸的反应,突出了它对脊髓突触的非特异性抑制作用 (Burke, Andrews, & Knowles, 1971)。

分析和药代动力学研究

Boc-(S)-3-氨基-4-(2-氯苯基)丁酸一直是分析和药代动力学研究的主题。例如,加速器质谱法 (AMS) 已被用于分析法尼转移酶抑制剂的人体质量平衡和代谢,其中包括 4-氯苯基的结构单元。这项研究证明了 AMS 在 I 期研究中的效用,为低剂量放射性化合物用于研究目的提供了见解 (Garner et al., 2002)。

安全和危害

The safety data sheet for a similar compound, “BOC-®-3-AMINO-4-(2-CHLORO-PHENYL)-BUTYRIC ACID”, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It’s also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

It’s worth noting that compounds containing boronic acid, such as 2-chlorophenylboronic acid , are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents or palladium catalysts in biochemical reactions .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling, it may be involved in pathways related to carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .

Action Environment

Suzuki–miyaura coupling is known for its mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stability and efficacy under a variety of environmental conditions.

属性

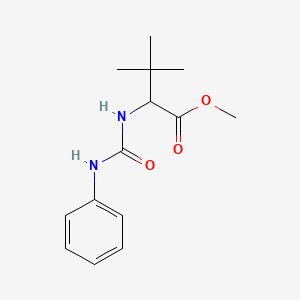

IUPAC Name |

(3S)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRPCCFLMVZEKN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)

![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)

![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)

![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)

![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)

![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)